molecular formula C22H15ClN2OS B295939 5-benzylidene-3-(3-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one

5-benzylidene-3-(3-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one

カタログ番号: B295939
分子量: 390.9 g/mol
InChIキー: NHRUGXMHEMHWJB-ZHZULCJRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-benzylidene-3-(3-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.

作用機序

5-benzylidene-3-(3-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one 58261 acts as a selective antagonist of the adenosine A2A receptor, which is highly expressed in the striatum of the brain. By blocking this receptor, this compound 58261 can increase the activity of dopamine neurons in the striatum, which is believed to be beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound 58261 has been shown to have a number of biochemical and physiological effects, including the ability to increase dopamine release in the striatum, reduce oxidative stress, and improve motor function in animal models of Parkinson's disease.

実験室実験の利点と制限

One of the main advantages of 5-benzylidene-3-(3-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one 58261 is its selectivity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, its relatively low potency and poor solubility can make it difficult to work with in lab experiments.

将来の方向性

There are several potential future directions for research on 5-benzylidene-3-(3-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one 58261, including:
1. Further investigation of its potential therapeutic applications in other neurodegenerative diseases.
2. Development of more potent and soluble analogs of this compound 58261 for use in lab experiments and potential clinical trials.
3. Exploration of the underlying mechanisms of action of this compound 58261, particularly with regard to its effects on oxidative stress and dopamine release.
4. Investigation of the potential for this compound 58261 to be used in combination with other drugs for the treatment of Parkinson's disease and other neurodegenerative diseases.
5. Exploration of the potential for this compound 58261 to be used as a tool for studying the adenosine A2A receptor and its role in neurological disorders.

合成法

The synthesis of 5-benzylidene-3-(3-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one 58261 involves several steps, including the reaction of 3-chlorobenzaldehyde with thioanisole to form the corresponding thiosemicarbazone, which is then cyclized with ethyl acetoacetate to yield the imidazolone ring. The resulting compound is then benzylated and deprotected to give this compound 58261.

科学的研究の応用

5-benzylidene-3-(3-chlorophenyl)-2-(phenylsulfanyl)-3,5-dihydro-4H-imidazol-4-one 58261 has been extensively studied for its potential therapeutic applications, particularly as a treatment for Parkinson's disease. It has also shown promise in the treatment of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.

特性

分子式

C22H15ClN2OS

分子量

390.9 g/mol

IUPAC名

(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-phenylsulfanylimidazol-4-one

InChI

InChI=1S/C22H15ClN2OS/c23-17-10-7-11-18(15-17)25-21(26)20(14-16-8-3-1-4-9-16)24-22(25)27-19-12-5-2-6-13-19/h1-15H/b20-14-

InChIキー

NHRUGXMHEMHWJB-ZHZULCJRSA-N

異性体SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)SC3=CC=CC=C3)C4=CC(=CC=C4)Cl

SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SC3=CC=CC=C3)C4=CC(=CC=C4)Cl

正規SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SC3=CC=CC=C3)C4=CC(=CC=C4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。